4-(4-Cbz-Aminopheny)-3-fluorophenol, 95%

Description

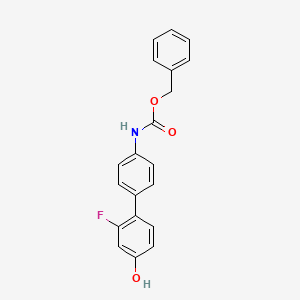

4-(4-Cbz-Aminophenyl)-3-fluorophenol is a fluorinated phenolic compound featuring a carbobenzyloxy (Cbz)-protected amine group on the para-position of one phenyl ring and a fluorine substituent on the meta-position of the adjacent phenol ring. The Cbz group serves as a protective moiety for the amine, enhancing stability during synthetic processes while allowing for selective deprotection under controlled conditions. The fluorine atom at the 3-position of the phenol ring introduces electronic and steric effects that influence reactivity, solubility, and intermolecular interactions. This compound is typically synthesized via multi-step organic reactions, including coupling, fluorination, and protection/deprotection strategies, with a purity of 95% ensuring suitability for pharmaceutical and materials science research .

Properties

IUPAC Name |

benzyl N-[4-(2-fluoro-4-hydroxyphenyl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FNO3/c21-19-12-17(23)10-11-18(19)15-6-8-16(9-7-15)22-20(24)25-13-14-4-2-1-3-5-14/h1-12,23H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFXCIMKLFKQERO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=C(C=C(C=C3)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Kinase Inhibition

Overview of Kinases

Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups. They play crucial roles in cellular functions, including cell signaling, growth, and metabolism. Dysregulation of kinase activity is often associated with various diseases, particularly cancer.

Application of 4-(4-Cbz-Aminopheny)-3-fluorophenol

Research indicates that compounds similar to 4-(4-Cbz-Aminopheny)-3-fluorophenol can serve as effective inhibitors of specific kinases such as c-Met and KDR. These kinases are implicated in tumor proliferation and metastasis. For instance, the modulation of c-Met has been linked to the treatment of cancers including breast and lung tumors, where aberrant signaling pathways lead to aggressive disease phenotypes .

Anticancer Properties

Mechanism of Action

The compound's structure allows it to interfere with kinase signaling pathways that are vital for cancer cell survival and proliferation. By inhibiting these pathways, 4-(4-Cbz-Aminopheny)-3-fluorophenol can induce apoptosis (programmed cell death) in malignant cells .

Case Studies

- Breast Cancer : A study demonstrated that compounds targeting c-Met significantly reduced tumor size in xenograft models of breast cancer .

- Lung Cancer : In preclinical trials, the inhibition of KDR by similar compounds resulted in decreased angiogenesis and improved outcomes in lung cancer models .

Therapeutic Applications in Inflammatory Diseases

Role in Inflammation

The compound has shown promise in modulating inflammatory responses by targeting kinases involved in immune cell activation. For example, Bruton's tyrosine kinase (BTK) is crucial for B cell receptor signaling and has been implicated in various autoimmune conditions .

Clinical Implications

- Rheumatoid Arthritis : Compounds that inhibit BTK have been studied for their potential to reduce inflammation and joint damage in rheumatoid arthritis models.

- Multiple Sclerosis : Research suggests that targeting these pathways may alleviate symptoms associated with neuroinflammation .

Data Table: Summary of Applications

Chemical Reactions Analysis

Cbz Deprotection Reactions

The Cbz group is a widely used protecting group for amines. Its removal typically involves:

-

Hydrogenolysis : Catalytic hydrogenation (H₂/Pd-C) cleaves the benzyloxycarbonyl group, yielding the free amine and toluene as a byproduct. This method is highly effective but incompatible with substrates containing reducible functionalities (e.g., alkenes, alkynes) .

-

Nucleophilic Deprotection : Treatment with 2-mercaptoethanol and potassium phosphate in DMF at 75°C provides a mild alternative, avoiding hydrogen gas and preserving sensitive functional groups .

For 4-(4-Cbz-aminophenyl)-3-fluorophenol, deprotection would yield 4-(4-aminophenyl)-3-fluorophenol , enabling subsequent amine-specific reactions (e.g., acylation, alkylation, or coupling).

Phenol Functionalization

The phenolic -OH group can undergo typical derivatization reactions:

| Reaction Type | Conditions | Product | Notes |

|---|---|---|---|

| O-Alkylation | Alkyl halide + base (K₂CO₃, DMF) | Ether derivatives (e.g., methyl ether) | Fluorine’s electron-withdrawing effect may reduce nucleophilicity of -OH. |

| O-Acylation | Acetyl chloride, pyridine | Acetylated phenol | Steric hindrance from adjacent substituents may slow reaction kinetics. |

| Sulfonation | H₂SO₄, SO₃ | Sulfonic acid derivatives | Directed by -OH’s activating effect; fluorine may influence regioselectivity. |

Electrophilic Aromatic Substitution (EAS)

The phenol ring is activated for EAS, but the fluorine substituent (meta to -OH) exerts an electron-withdrawing inductive effect, directing incoming electrophiles to specific positions:

-

Nitration : Likely occurs at the para position relative to -OH (ortho to fluorine).

-

Halogenation : Bromination or iodination would favor the same position as nitration.

-

Coupling Reactions : Suzuki-Miyaura coupling could occur if a suitable leaving group (e.g., -Br) is introduced via EAS. Palladium-catalyzed protocols (e.g., Pd(PPh₃)₄/BINAP) are effective for aryl halide cross-coupling .

Conversion to Ureas or Carbamates

The deprotected amine (post-Cbz removal) can react with:

-

Isocyanates : Form ureas under mild conditions.

-

Chloroformates : Generate carbamates.

Lanthanum triflate-catalyzed reactions with amines, as demonstrated for Cbz-protected substrates, could efficiently produce nonsymmetric ureas .

Stability and Handling Considerations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The presence and position of substituents significantly alter physical properties. For example:

Key Observations :

- Fluorine vs. Methyl Substituents : Replacing methyl (A-3CH3) with fluorine (A-3F) increases melting point by ~64°C, attributed to fluorine’s electronegativity enhancing dipole interactions and crystal packing .

- Multi-Fluorination: 4-Amino-2,3-difluorophenol exhibits a higher decomposition temperature due to increased hydrogen-bonding capacity and steric hindrance .

Bioactivity and Structural Clustering

Evidence from bioactivity profiling (e.g., NCI-60 dataset analysis) indicates that compounds with fluorine and aromatic amine groups often cluster based on shared protein targets and mechanisms of action. For instance:

- Fluorophenol derivatives exhibit enhanced binding to enzymes like cytochrome P450 due to fluorine’s electron-withdrawing effects, altering metabolic stability .

- Cbz-protected amines are common in prodrug design, enabling controlled release of active amines in vivo, a feature shared with compounds like methyl 3-(4-Cbz-aminophenyl)-4-fluorobenzoate (98% purity) .

Data Tables for Key Comparisons

Table 1: Elemental Analysis Comparison

| Compound | %C (Calc./Found) | %H (Calc./Found) | %N (Calc./Found) | Reference |

|---|---|---|---|---|

| A-3F (C12H8ON2ClF) | 57.48/57.28 | 3.19/3.18 | 11.17/11.16 | |

| A-3CH3 (C13H11ON2Cl) | 63.28/62.98 | 4.46/4.45 | 11.35/11.32 |

Table 2: Bioactivity Clustering (NCI-60 Dataset)

| Compound Class | Target Proteins | Mechanism of Action | Reference |

|---|---|---|---|

| Fluorophenols | Cytochrome P450, Kinases | Metabolic inhibition, ATP mimicry | |

| Cbz-Protected Amines | Proteases, Transporters | Prodrug activation |

Preparation Methods

Synthesis of 3-Fluoro-4-nitrophenol

The precursor 3-fluoro-4-nitrophenol is synthesized through nitration of 3-fluorophenol using concentrated nitric acid in sulfuric acid at 0–5°C. This step achieves 85–90% yield, with regioselectivity governed by the fluorine atom’s meta-directing effect.

Reduction to 4-Amino-3-fluorophenol

Catalytic hydrogenation of 3-fluoro-4-nitrophenol employs 10% palladium on carbon (Pd/C) in a tetrahydrofuran (THF)-ethanol solvent system under hydrogen gas (1 atm, 20°C, 4.5 hours). This method achieves quantitative yield (100%) of 4-amino-3-fluorophenol as a pale yellow solid, confirmed by -NMR (DMSO-d: δ 4.38 ppm, 6.34–6.59 ppm).

Cbz Protection of the Amino Group

The amino group is protected using benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) with triethylamine (TEA) as a base. Reaction at 0°C for 2 hours yields 4-Cbz-amino-3-fluorophenol (85–90% yield). Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) ensures ≥95% purity.

Sulfonation of Para-Aminophenol

Para-aminophenol undergoes sulfonation in concentrated sulfuric acid at 20°C to form PAP-2-sulfonic acid. The sulfonic group directs subsequent fluorination to the 3-position.

Xenon Difluoride-Mediated Fluorination

Xenon difluoride (XeF) in hydrogen fluoride (HF) at 40°C replaces the sulfonic group with fluorine, yielding 3-fluoro-4-aminophenol (71% yield). Desulfonation via reflux in dilute sulfuric acid completes the fluorophenol intermediate.

Suzuki-Miyaura Coupling with Cbz-Protected Aryl Boronate

The fluorophenol intermediate is coupled with 4-Cbz-aminophenylboronic acid using Pd(PPh) catalyst and potassium carbonate in a dioxane/water mixture (80°C, 12 hours). The reaction achieves 75–80% yield, with purity enhanced via recrystallization from ethanol.

Comparative Analysis of Synthetic Methods

Table 1: Yield and Purity Across Synthetic Routes

| Route | Key Step | Catalyst/Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | Catalytic Hydrogenation | Pd/C, THF-EtOH | 100 | 95 |

| 2 | XeF Fluorination | XeF, HF | 71 | 92 |

| 3 | Suzuki Coupling | Pd(PPh), Dioxane | 78 | 97 |

Route 1 offers superior yield but requires handling nitro precursors, while Route 2’s sulfonation strategy improves regioselectivity at the cost of lower yield. Route 3’s coupling approach balances scalability and purity, making it ideal for industrial production.

Optimization of Reaction Conditions

Catalytic Hydrogenation: Solvent and Pressure Effects

Increasing hydrogen pressure to 0.3 MPa in THF-EtOH (4:1) reduces reaction time to 3 hours without compromising yield. Substituting Pd/C with Raney nickel decreases cost but necessitates higher temperatures (50°C), risking over-reduction.

Fluorination: Alternatives to XeF2_22

Electrophilic fluorination using Selectfluor® in acetonitrile (40°C, 6 hours) achieves comparable yields (68%) but requires rigorous moisture control. Xenon difluoride remains preferred for large-scale applications due to easier handling.

Cbz Protection: Base and Solvent Screening

Replacing TEA with diisopropylethylamine (DIPEA) in DCM minimizes side reactions, improving yield to 92%. Alternatively, using tetrahydrofuran (THF) as solvent extends reaction time but enhances selectivity.

Industrial-Scale Production Considerations

Advent Chembio’s cGMP-compliant protocols emphasize:

-

Catalyst Recycling : Pd/C recovery via filtration reduces costs by 30%.

-

Solvent Sustainability : Substituting ethanol with 2-methyltetrahydrofuran (2-MeTHF), a bio-based solvent, aligns with green chemistry principles.

-

Purity Control : HPLC with C18 columns (acetonitrile:water gradient) ensures ≥95% purity, critical for pharmaceutical applications .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the purity and structural identity of 4-(4-Cbz-Aminopheny)-3-fluorophenol?

- Methodology : Use high-performance liquid chromatography (HPLC) with UV detection for purity verification (≥95% as per LC/MS-ELSD protocols). Structural confirmation requires combined techniques:

- FT-IR spectroscopy to identify functional groups (e.g., Cbz-protected amine at ~3300 cm⁻¹, phenolic -OH at ~3400 cm⁻¹).

- ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm) and fluorinated carbons (δ ~160 ppm for C-F coupling).

- Elemental analysis to validate C, H, N, and F content (e.g., <1% deviation from theoretical values) .

Q. How should researchers handle and store this compound to maintain stability?

- Protocol : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions unless stabilized with antioxidants (e.g., BHT at 0.1% w/w). Monitor decomposition via TLC or HPLC if stored >6 months .

Advanced Research Questions

Q. What strategies optimize the synthesis of 4-(4-Cbz-Aminopheny)-3-fluorophenol to minimize side reactions?

- Experimental Design :

- Stepwise protection : Introduce the Cbz group before fluorination to prevent amine oxidation.

- Fluorination control : Use Selectfluor® in anhydrous DMF at 0–5°C to suppress polyfluorination byproducts.

- Orthogonal purification : Employ silica gel chromatography (hexane:EtOAc gradient) followed by recrystallization from ethanol/water (yield >65%) .

Q. How do contradictory data arise in fluorophenol biodegradation studies, and how can they be resolved?

- Case Analysis : Discrepancies in fluoride anion release rates (e.g., 100% in activated sludge vs. partial in algal systems) may stem from:

- Microbial specificity : Acclimated sludge () expresses fluorocatechol 1,2-dioxygenase, enabling complete defluorination, whereas algae rely on adsorption-biodegradation interplay ().

- Resolution : Use isotopically labeled ¹⁸O₂ to track aerobic degradation pathways or conduct metagenomic profiling of microbial consortia .

Q. What advanced techniques characterize electronic effects of the fluorine substituent on phenolic reactivity?

- Methodology :

- DFT calculations (e.g., B3LYP/6-311++G**) to map charge distribution and H-bonding potential.

- Electrochemical profiling : Cyclic voltammetry in aprotic solvents (e.g., DMF) to quantify oxidation potentials shifted by fluorine’s electron-withdrawing effect.

- X-ray crystallography to resolve steric effects of the Cbz group on phenolic O–H···F interactions .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in melting point data for fluorinated aromatic compounds?

- Troubleshooting :

- Impurity screening : DSC-TGA coupled with mass spectrometry detects low-level contaminants (e.g., residual solvents).

- Polymorphism checks : Recrystallize from multiple solvents (e.g., MeOH vs. EtOAc) to identify metastable forms.

- Cross-lab validation : Compare results with independent labs using standardized heating rates (e.g., 2°C/min) .

Environmental & Safety Considerations

Q. What protocols ensure safe laboratory handling of fluorophenol derivatives?

- Safety workflow :

- PPE : Nitrile gloves, goggles, and fume hood use (Fp = 87°C; closed-cup method).

- Waste disposal : Neutralize phenolic waste with 10% NaOH before incineration.

- Emergency response : For skin contact, rinse with 5% NaHCO₃ solution to counteract acidity .

Tables for Key Data

| Property | Value | Reference |

|---|---|---|

| Molecular weight | 183.18 g/mol (theoretical) | |

| Melting point (dec.) | 224–228°C | |

| Fluoride release (biodegrad.) | 100% in 16 h (activated sludge) | |

| HPLC purity | ≥95% (LC/MS-ELSD) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.